3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-benzyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17-16-15(13-8-4-5-9-14(13)19-16)18-11-20(17)10-12-6-2-1-3-7-12/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKRHXOTWIYCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the tricyclic indole
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a compound that has garnered interest in various scientific research applications due to its unique structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by relevant data tables and case studies.
Key Properties
- Molecular Formula : C18H16N4O
- Molecular Weight : 304.35 g/mol
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
Anticancer Activity
This compound has shown promising anticancer properties in several studies. Its mechanism of action often involves the inhibition of specific kinases or pathways related to cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 8 µM
- A549: 15 µM
This data suggests that the compound exhibits significant cytotoxic effects against these cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
Recent research has explored the antimicrobial properties of this compound against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds similar to this compound. Research indicates potential benefits in models of neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A study demonstrated that administration of the compound in a mouse model of Alzheimer's disease resulted in:
- Reduction in Amyloid Plaques : A decrease of approximately 40% compared to control groups.
- Improved Cognitive Function : Assessed using the Morris water maze test.
These results suggest that this compound may offer therapeutic benefits for neurodegenerative conditions through mechanisms involving anti-inflammatory and antioxidant effects.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound have been investigated for use in organic light-emitting diode technology.
Performance Metrics
In a study evaluating its use as a phosphorescent material:
- Device Efficiency : Achieved a maximum external quantum efficiency of 15%.
- Stability : Showed enhanced thermal stability compared to traditional materials used in OLEDs.
This suggests potential applications in developing more efficient and stable OLEDs for display technologies.
Mechanism of Action
The mechanism of action of 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it has been studied for its kinase inhibition properties, where it interacts with specific kinases involved in cellular signaling pathways .
Comparison with Similar Compounds
Fluorinated Benzyl Derivatives
- Compound 3: 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Fig. 1, ). Structure: Fluorine atoms at positions 8 and 4-fluorobenzyl enhance electronegativity, while the 2-methoxybenzyl group introduces steric bulk. Activity: Exhibits nanomolar inhibitory activity against hepatitis B virus (HBV) due to optimized interactions with viral targets . Crystallography: Monoclinic P21/n space group; unit cell parameters (a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å) indicate a compact, planar structure conducive to binding .
Alkylthio-Substituted Derivatives
- 2-Alkylthio Derivatives: Thieno[2,3-d]pyrimidin-4-one and 5H-pyrimido[5,4-b]indol-4-one with alkylthio groups at position 2 (e.g., 3-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl] analogs) . Activity: Alkylthio groups enhance spasmolytic and antimicrobial properties. For example, sulfanylidene derivatives (e.g., 3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene analogs) show improved metabolic stability and enzyme inhibition . Electron Impact: Dipole moments (Table 7, ) correlate with antifungal activity; bulkier substituents reduce polarity but increase lipophilicity .
Amino and Chlorinated Derivatives
- 8-Chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine : Activity: Chlorine at position 8 and morpholinopropyl at N4 confer antichagasic activity (IC₅₀ < 1 µM against T. cruzi). Pyrimidine analogs (e.g., compound 10e) exhibit selectivity for Chagas disease but lack anticruzain activity, highlighting substituent-dependent mechanisms .
Methoxy and Trifluoromethyl Derivatives
Pharmacological and Physicochemical Comparisons
Table 1: Key Pharmacological Data of Selected Analogs
Key Observations :
- Fluorine and Chlorine : Enhance target affinity (e.g., HBV and T. cruzi inhibition) via halogen bonding .
- Benzyl vs. Alkylthio : Benzyl groups improve pharmacokinetics (e.g., half-life), while alkylthio derivatives exhibit broader spasmolytic effects .
- Trifluoromethyl Groups : Increase lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .
Biological Activity
3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a compound belonging to the pyrimidoindole class, characterized by its unique bicyclic structure that integrates a pyrimidine ring with an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating immune responses and influencing various signaling pathways.
- Molecular Formula : C₂₃H₂₃N₃O₂
- Molecular Weight : Approximately 440.5 g/mol
- IUPAC Name : 3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-4aH-pyrimido[5,4-b]indol-1-ium-2,4-dione
The compound's structure allows for diverse chemical modifications that can enhance its biological activity and selectivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities primarily through its interaction with the innate immune system. Key findings include:
- Immune Modulation : The compound acts as a selective modulator of the innate immune system. It has been shown to stimulate pathways associated with cytokine production, particularly interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in immune cells .
- Toll-like Receptor Agonism : High-throughput screening has identified this compound as a potential agonist for Toll-like receptor 4 (TLR4), which plays a crucial role in the immune response. This interaction can lead to differential effects on cytokine production and may skew responses towards type I interferon pathways .
- Cytotoxicity and Selectivity : Structure–activity relationship (SAR) studies have indicated that certain modifications can reduce cytotoxicity while maintaining or enhancing biological activity. For instance, substituents at specific positions on the pyrimidine ring have been shown to influence both efficacy and safety profiles .
Table 1: Summary of Biological Activities
Case Study 1: TLR4 Activation
A study demonstrated that derivatives of this compound selectively activated TLR4 in human and mouse cells. This activation led to increased production of NFκB and type I interferon-associated cytokines. Notably, compounds with phenyl carboxamides induced lower IL-6 levels while enhancing IP-10 production, suggesting a pathway for therapeutic modulation of inflammatory responses .
Case Study 2: GSK-3β Inhibition
Another study focused on related pyrimidoindole derivatives as GSK-3β inhibitors. Although not directly tested on this compound itself, the findings from similar compounds highlighted the importance of structural modifications in enhancing metabolic stability and biological potency against GSK-3β .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-benzyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one, and how can structural purity be confirmed?
- Methodological Answer : The compound is typically synthesized via intramolecular cyclization of indoloazocinone precursors using hydrogenation with Pd/C under H₂ (yields >95%) . Structural confirmation requires a combination of ¹H/¹³C NMR (e.g., δ 12.14 ppm for NH protons) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M + H]+ calculated 292.1, observed 291.9) . Purity is assessed via CHN elemental analysis (e.g., 3t: C, 68.12%; H, 5.78%; N, 14.21%) .
Q. How do substituents on the pyrimidoindole core influence solubility and stability?
- Methodological Answer : Substituents like benzyl groups at the 3-position enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies under acidic conditions (e.g., 18% HCl at 120°C for 10 hours) reveal degradation pathways, monitored via HPLC and TLC . For stability in biological matrices, use LC-MS with deuterated internal standards .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize byproducts in pyrimidoindole derivatives?
- Methodological Answer : Byproduct formation (e.g., β-isomers in indoloazocinones) is mitigated by adjusting reaction conditions:
- Catalyst loading : 10–15 mol% Pd/C for selective hydrogenation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) reduce aggregation of intermediates .
- Temperature control : Lower temperatures (0–5°C) suppress unwanted cyclization .
Validate optimization via NOESY NMR to confirm stereochemistry (e.g., NOE between H-C2 and H-C5) .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for pyrimidoindole-based enzyme inhibitors?
- Methodological Answer : Discrepancies in SAR (e.g., cruzain vs. TLR4 inhibition) are addressed by:
- Molecular docking : Compare binding poses using software like MOE (e.g., pyrimidoindole interactions with cruzain’s catalytic cysteine vs. TLR4’s hydrophobic pocket) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) to distinguish enthalpic vs. entropic contributions .
- Mutagenesis assays : Validate target engagement by introducing point mutations (e.g., C25A in cruzain) .
Q. How can computational models predict pyrimidoindole interactions with biological targets?
- Methodological Answer :
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors at N1 and hydrophobic benzyl groups) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- Free-energy perturbation (FEP) : Calculate relative binding energies for analogues (e.g., 3-benzyl vs. 3-isopropoxypropyl derivatives) .
Q. What analytical techniques differentiate regioisomers in pyrimido[5,4-b]indole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HMBC) : Correlate proton-proton coupling (e.g., J = 8.3 Hz for aromatic protons) and long-range C-H connectivity .
- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., benzyl vs. methyl groups at C3) .
- IR spectroscopy : Detect carbonyl stretching vibrations (1700–1750 cm⁻¹) to confirm lactam vs. ketone configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
